
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate is a chemical compound with the molecular formula C11H15NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenol group substituted with methoxy, dimethyl, and methylcarbamate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate typically involves the reaction of 2-methoxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the manufacture of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites on enzymes, leading to the inhibition of their function. This can result in the disruption of metabolic pathways and ultimately the death of target organisms.
Comparaison Avec Des Composés Similaires
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate can be compared with other similar compounds such as:
Phenol, 3,5-dimethyl-, methylcarbamate: Similar structure but lacks the methoxy group.
Phenol, 2-methoxy-, methylcarbamate: Similar structure but lacks the dimethyl groups.
Phenol, 3,4,5-trimethyl-, methylcarbamate: Similar structure but has an additional methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28685-36-1 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(2-methoxy-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(2)10(14-4)9(6-7)15-11(13)12-3/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
KSQUUGWISDGTGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC(=O)NC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
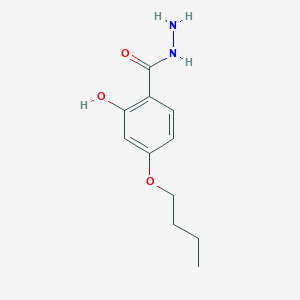
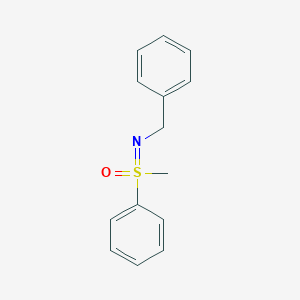

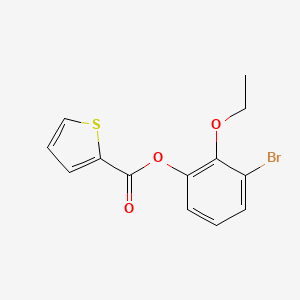
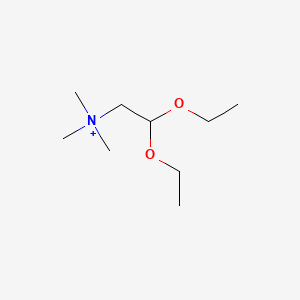
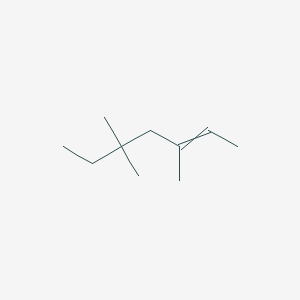
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
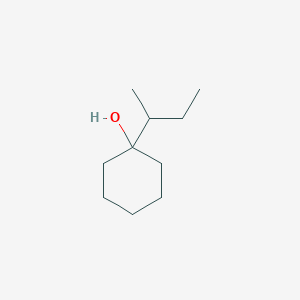
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)

